

theoretical studies of 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpyrazine-2,3-dicarboxylic acid

Cat. No.: B1582470

[Get Quote](#)

An In-depth Technical Guide: Theoretical and Computational Elucidation of **5-Methylpyrazine-2,3-dicarboxylic Acid**

Abstract

5-Methylpyrazine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest, serving as a versatile precursor in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. Understanding its intrinsic molecular properties—such as electronic structure, conformational flexibility, and intermolecular interactions—is paramount for its rational application. This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate this molecule. We delve into quantum chemical calculations, primarily Density Functional Theory (DFT), to explore its structural characteristics, spectroscopic signatures, and reactivity. The guide offers field-proven insights into the causality behind computational choices, presents detailed protocols for theoretical analysis, and bridges computational predictions with experimental findings to create a self-validating framework for researchers.

Introduction: The Scientific Context

The Pyrazine Core: A Privileged Scaffold

Pyrazine and its derivatives are fundamental N-heterocyclic scaffolds that feature prominently in natural products, flavor chemistry, and medicinal chemistry. Their unique electronic

properties and ability to act as hydrogen bond acceptors make them privileged structures in the design of bioactive molecules. Derivatives of pyrazine are known to exhibit a wide range of biological activities, including anti-tubercular, antimicrobial, and anti-cancer properties.[1][2][3]

5-Methylpyrazine-2,3-dicarboxylic Acid: A Multifaceted Building Block

5-Methylpyrazine-2,3-dicarboxylic acid (MPDA) is a key derivative that leverages the pyrazine core. Its adjacent carboxylic acid groups make it an excellent chelating ligand for forming metal-organic frameworks and coordination polymers.[4][5] Furthermore, it serves as a critical intermediate in the synthesis of other high-value compounds, such as 5-methylpyrazine-2-carboxylic acid, a precursor for the anti-diabetic drug Glipizide and the lipid-lowering agent Acipimox.[6][7]

The Role of Theoretical Studies

Theoretical and computational studies provide a "computational microscope" that allows for the investigation of molecular properties at an atomic level of detail, often beyond the resolution of experimental techniques.[8] For MPDA, these studies are crucial for:

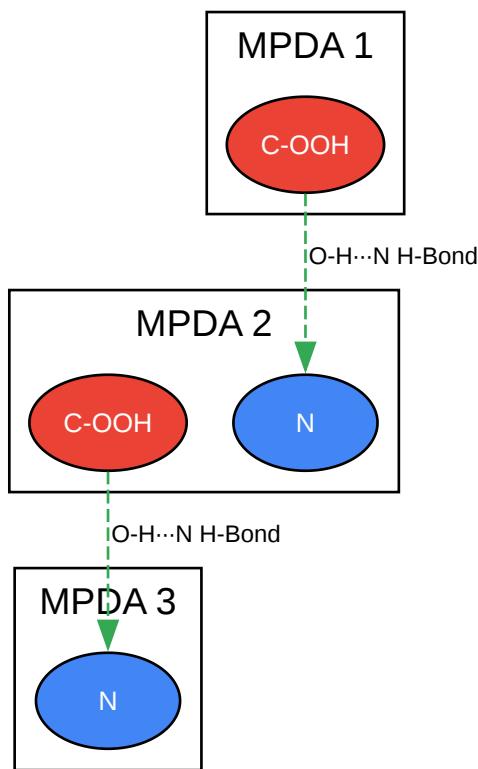
- Predicting Stable Conformations: Understanding the preferred spatial arrangement of the carboxylic acid groups.
- Elucidating Electronic Structure: Mapping electron density to predict sites of reactivity.
- Interpreting Spectroscopic Data: Assigning vibrational modes in IR and Raman spectra to specific molecular motions.
- Modeling Intermolecular Interactions: Uncovering the forces that govern crystal packing and solution-phase behavior.

This guide will walk through the theoretical framework used to achieve this detailed molecular understanding.

Molecular and Supramolecular Architecture

The intrinsic properties of MPDA are dictated by its molecular geometry and the way individual molecules interact to form larger assemblies.

Molecular Geometry and Conformational Analysis


The primary degrees of freedom in MPDA are the dihedral angles between the pyrazine ring and the two carboxylic acid groups. Quantum chemical calculations, particularly DFT, are employed to locate the minimum energy conformation. These calculations often reveal that the carboxylic groups are twisted out of the plane of the pyrazine ring to minimize steric hindrance and optimize intramolecular interactions.[\[4\]](#)

A critical aspect to consider is the potential for intramolecular hydrogen bonding between the adjacent carboxylic acid groups. Theoretical studies can quantify the strength of such bonds and their effect on the overall molecular conformation.[\[9\]](#)[\[10\]](#)

Caption: 2D structure of **5-Methylpyrazine-2,3-dicarboxylic acid**.

Insights from X-ray Crystallography

Experimental X-ray diffraction studies have provided invaluable information about the solid-state structure of MPDA. One study revealed a fascinating supramolecular assembly where MPDA forms a rare O–H…N trimer synthon involving three symmetry-independent molecules.[\[11\]](#)[\[12\]](#) This arrangement leads to a complex Kagomé lattice, a testament to the intricate hydrogen bonding network. The crystal structure is chiral and is further stabilized by C–H…O helical interactions.[\[11\]](#) This experimental data serves as a critical benchmark for validating the accuracy of theoretical models.

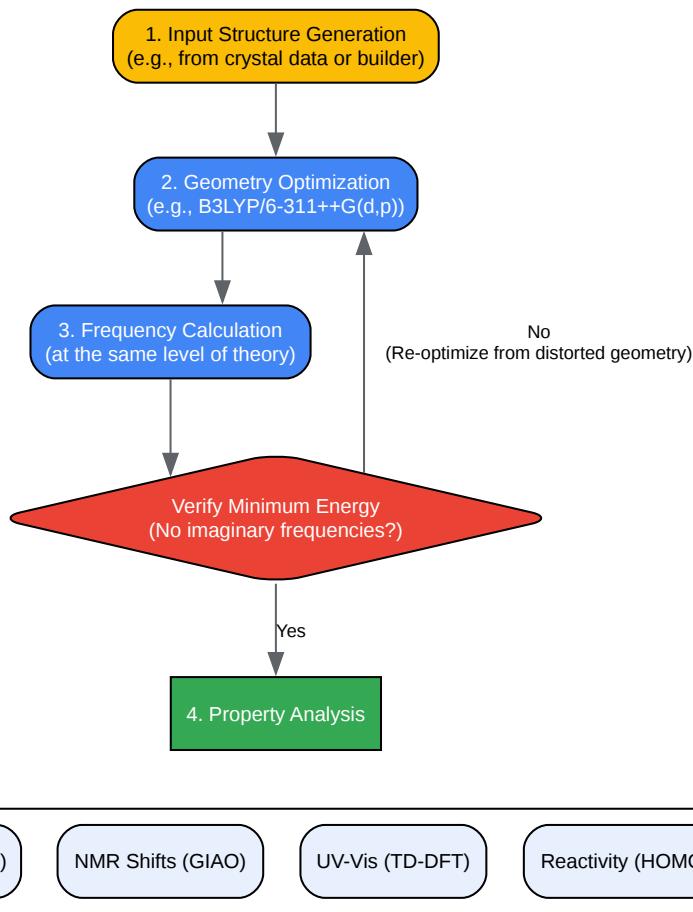
[Click to download full resolution via product page](#)

Caption: O-H...N hydrogen bond trimer synthon observed in the crystal structure.

Computational Methodology: A Practical Workflow The Power of Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for molecules of this size. It offers an excellent balance between computational cost and accuracy by approximating the complex many-electron problem in terms of the electron density.[13][14]

Choosing the Right Tools: Functional and Basis Set


The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.

- Functional: For organic molecules like MPDA, hybrid functionals such as B3LYP are widely used and have a long track record of providing reliable geometries and vibrational frequencies.[13][15]

- Basis Set: A Pople-style basis set like 6-311++G(d,p) is a robust choice. The "(d,p)" adds polarization functions, allowing for more flexibility in describing bonding, while the "++" adds diffuse functions, which are essential for accurately modeling non-covalent interactions like hydrogen bonds.[15][16]

Step-by-Step Protocol for Core Theoretical Analysis

The following protocol outlines a standard workflow for investigating MPDA using a quantum chemistry package like Gaussian.

Vibrational Spectra (IR/Raman) NMR Shifts (GIAO) UV-Vis (TD-DFT) Reactivity (HOMO/LUMO, MEP)

[Click to download full resolution via product page](#)

Caption: Standard DFT workflow for the theoretical analysis of a molecule.

Protocol Steps:

- Geometry Optimization: The initial molecular structure is relaxed to find the lowest energy (most stable) conformation. This step provides key data on bond lengths, angles, and dihedrals.
- Frequency Analysis: This calculation is performed on the optimized geometry. It serves two purposes:
 - Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
 - Prediction: It yields the harmonic vibrational frequencies and intensities, which can be directly compared to experimental IR and Raman spectra.[\[16\]](#) It also provides thermodynamic data like zero-point vibrational energy (ZPVE).
- Electronic Structure and Property Analysis:
 - Natural Bond Orbital (NBO) Analysis: Investigates charge distribution, hybridization, and donor-acceptor interactions to understand bonding and stability.[\[15\]](#)
 - Gauge-Independent Atomic Orbital (GIAO) Method: Calculates NMR chemical shifts for comparison with experimental ^1H and ^{13}C NMR spectra.[\[16\]](#)
 - Time-Dependent DFT (TD-DFT): Simulates electronic excitations to predict the UV-Vis absorption spectrum.[\[13\]](#)

Spectroscopic Signatures: A Theoretical-Experimental Correlation

A key strength of theoretical studies is the ability to predict and interpret spectroscopic data.

Vibrational Spectroscopy (IR & Raman)

DFT calculations provide a powerful tool for assigning the complex vibrational spectra of MPDA. Each calculated vibrational mode can be animated to visualize the specific atomic motions, allowing for unambiguous assignment of experimental peaks to stretching, bending, or torsional modes.

Table 1: Selected Calculated Vibrational Frequencies for MPDA

Mode Description	Calculated Wavenumber (cm ⁻¹) (Scaled)	Experimental Region (cm ⁻¹)
O-H Stretch (Carboxylic Acid)	~3000-3200 (broad)	~3000-3300
C=O Stretch (Carboxylic Acid)	~1700-1750	~1700-1760
C=N/C=C Ring Stretch	~1400-1600	~1400-1620
C-H Stretch (Methyl)	~2950-3000	~2950-3010

Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) for better agreement with experiment.[17]

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations can predict the wavelength of maximum absorption (λ_{max}) and the nature of the electronic transitions, such as $n \rightarrow \pi^*$ or $\pi \rightarrow \pi^*$. This analysis helps in understanding the photophysical properties of the molecule and how they might be altered by substitution or complexation.[15]

Reactivity and Application-Oriented Insights

Theoretical calculations provide predictive power for understanding the chemical behavior of MPDA.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

- HOMO: Represents the ability to donate an electron (nucleophilicity). The HOMO is typically localized on the electron-rich parts of the molecule.
- LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is localized on electron-deficient sites. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.[\[14\]](#)

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.

- Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen lone pairs and carbonyl oxygens. These are sites prone to electrophilic attack and are key for hydrogen bonding and metal coordination.
- Blue Regions (Positive Potential): Indicate electron-poor areas, primarily the acidic protons of the carboxyl groups. These are sites for nucleophilic attack.

This analysis is invaluable for predicting how MPDA will interact with biological targets or metal ions.[\[14\]](#)

Implications for Drug Design and Coordination Chemistry

The theoretical insights gained from these studies directly inform practical applications:

- Drug Development: Understanding the MEP and reactive sites of MPDA allows medicinal chemists to design derivatives with improved binding affinity to biological targets. Molecular docking simulations can then be used to predict how these derivatives will interact with protein active sites.[\[1\]](#)[\[18\]](#)
- Ligand Design: The calculated electronic structure and location of lone pairs on the nitrogen and oxygen atoms confirm its suitability as a multidentate ligand, guiding the synthesis of novel coordination compounds with desired properties.[\[4\]](#)[\[5\]](#)

Conclusion and Future Directions

Theoretical studies, anchored by DFT, provide a robust framework for a deep and predictive understanding of **5-methylpyrazine-2,3-dicarboxylic acid**. This guide has outlined a workflow that bridges fundamental molecular properties with practical applications in materials science and drug discovery.

Future research directions could include:

- Molecular Dynamics (MD) Simulations: To study the behavior of MPDA in solution, including its hydration shell and dynamic conformational changes.[\[8\]](#)
- Quantum Theory of Atoms in Molecules (QTAIM): To provide a more rigorous analysis of bonding, particularly the nature and strength of the hydrogen bonds that define its supramolecular chemistry.
- Docking and QSAR Studies: To computationally screen libraries of MPDA derivatives for potential biological activity, accelerating the drug discovery process.[\[19\]](#)

By integrating these advanced computational techniques, researchers can continue to unlock the full potential of this versatile molecular scaffold.

References

- Vishweshwar, P., Nangia, A., & Lynch, V. M. (2006). Multiple Z' in Carboxylic Acid–Pyridine Trimer Synthon and Kagomé Lattice in the Structure of **5-Methylpyrazine-2,3-dicarboxylic Acid**. *Crystal Growth & Design*, 6(11), 2447–2449. [\[Link\]](#)
- Zhang, D., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarboxylic acid. *Acta Crystallographica Section E: Structure Reports Online*, 68(1), o132. [\[Link\]](#)
- Kangrui Chemical Co Ltd Changzhou City. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Rillema, D. P., et al. (2017). Methyl 5-methylpyrazine-2-carboxylate.
- Rillema, D. P., et al. (2017). Methyl 5-methylpyrazine-2-carboxylate.
- Quick Company. (n.d.). A Novel Process For Preparation Of 2 Methyl Pyrazine 5 Carboxylic Acid. [\[Link\]](#)
- Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides.
- Hebei University of Science and Technology. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- American Chemical Society. (2006). Supporting Information for Multiple Z' in Carboxylic Acid–Pyridine Trimer Synthon and Kagomé Lattice in the Structure of **5-Methylpyrazine-2,3-dicarboxylic Acid**.

dicarboxylic Acid.

- Vishweshwar, P., Nangia, A., & Lynch, V. M. (2016). Multiple Z' in Carboxylic Acid–Pyridine Trimer Synthon and Kagomé Lattice in the Structure of **5-Methylpyrazine-2,3-dicarboxylic Acid**. ACS Figshare. [\[Link\]](#)
- Kumar, S. P., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 2045-2057. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Pyrazine-2,5-dicarboxylic acid. PubChem. [\[Link\]](#)
- Rillema, D. P., et al. (2017). 5-Methylpyrazine-2-carboxamide.
- Cernák, J., & Chomic, J. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(3), 168-172. [\[Link\]](#)
- Miniyar, P. B., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 7(5), 717-722. [\[Link\]](#)
- Bényei, A., & Billes, F. (2001). Revised assignment of the vibrational spectra of methylpyrazines based on scaled DFT force fields. Journal of Molecular Structure: THEOCHEM, 548(1-3), 203-221. [\[Link\]](#)
- Bibi, A., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103522. [\[Link\]](#)
- Prabavathi, N., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 1-13. [\[Link\]](#)
- Kos, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 704-727. [\[Link\]](#)
- Miniyar, P. B., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 7(5), 717-722. [\[Link\]](#)
- Verma, A., & Koder, S. (2016). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Journal of Molecular and Genetic Medicine, 10(4), 226. [\[Link\]](#)
- El-Azhary, M. A., et al. (2023). DFT of 5-Fluoro-2-Oxo-1H-Pyrazine-3-Carboxamide (OPC) Adsorption, Spectroscopic, Solvent Effect, and SERS Analysis.
- Le, T. S. (2023). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. VNUHCM Journal of Science and Technology Development, 6(2), 3326-3333. [\[Link\]](#)

- Prabavathi, N., et al. (2014). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylic acid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. *Journal of Environmental Nanotechnology*, 3(3), 1-13. [\[Link\]](#)
- Platts, J. A., & Howard, S. T. (2005). Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors. *Journal of Computational Chemistry*, 26(13), 1359-1367. [\[Link\]](#)
- Aziz-ur-Rehman, et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. *Pakistan Journal of Pharmaceutical Sciences*, 29(3), 933-940. [\[Link\]](#)
- MDPI. (n.d.).
- Wiley-VCH. (n.d.). 2,3-Pyrazinedicarboxylic acid. SpectraBase. [\[Link\]](#)
- Barron, A. R. (2024). The Hydrogen Bond. Chemistry LibreTexts. [\[Link\]](#)
- Ptasiewicz-Bak, H., & Leciejewicz, J. (1997). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex.
- Grdadolnik, J., et al. (2022).
- Ledesma, A. E., et al. (2022). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. *Molecules*, 27(19), 6292. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rjpbc.com [rjpbc.com]
- 2. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 4. 5,6-Dimethylpyrazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]

- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. 5-Methyl-2-pyrazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - Multiple Zâ₂²⁺ in Carboxylic Acidâ₂²⁺Pyridine Trimer Synthon and Kagomâ© Lattice in the Structure of 5-Methylpyrazine-2,3-dicarboxylic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 13. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. nanoient.org [nanoient.org]
- 16. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [theoretical studies of 5-Methylpyrazine-2,3-dicarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582470#theoretical-studies-of-5-methylpyrazine-2-3-dicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com